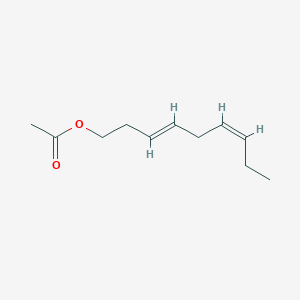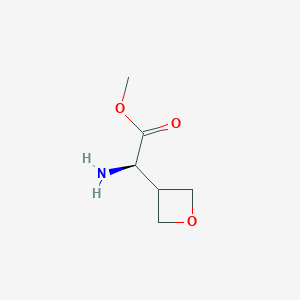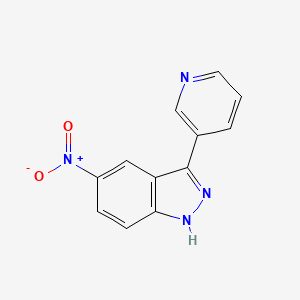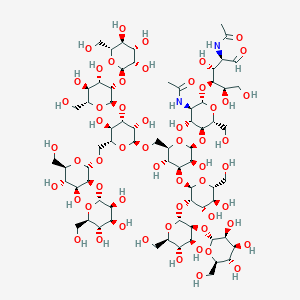![molecular formula C14H18O5S B1512820 5-[(4-metilfenil)sulfonil]-3-oxopentanoato de etilo CAS No. 1093348-62-9](/img/structure/B1512820.png)
5-[(4-metilfenil)sulfonil]-3-oxopentanoato de etilo
Descripción general
Descripción
Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate is a chemical compound with the empirical formula C14H18O5S . It has a molecular weight of 298.35 . This compound can be used as a reactant to prepare Ethyl 3-oxopent-4-enoate (Nazarov′s reagent) via base-induced β-elimination reaction .
Molecular Structure Analysis
The molecular structure of Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate includes an ethyl ester group, a ketone group, and a (4-methylphenyl)sulfonyl group . The SMILES string for this compound isCCOC(=O)CC(=O)CCS(=O)(=O)c1ccc(C)cc1 . Chemical Reactions Analysis
This compound can undergo base-induced β-elimination reaction to form Ethyl 3-oxopent-4-enoate, also known as Nazarov’s reagent . Nazarov’s reagent can be employed as an anulating agent in Robinson annulation of cyclic β-diketones and cycloalkanones .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 42-46 °C . It has a molecular weight of 298.35 and an empirical formula of C14H18O5S . The compound’s SMILES string isCCOC(=O)CC(=O)CCS(=O)(=O)c1ccc(C)cc1 .
Aplicaciones Científicas De Investigación
Síntesis del Reactivo de Nazarov
5-[(4-metilfenil)sulfonil]-3-oxopentanoato de etilo: se utiliza en la síntesis del reactivo de Nazarov mediante una reacción de β-eliminación inducida por base . Este reactivo es un componente clave en las reacciones de anulación de Robinson, que son esenciales en la construcción de estructuras cíclicas complejas que a menudo se encuentran en productos naturales y productos farmacéuticos.
Agente Anulante en Síntesis Orgánica
El compuesto sirve como un agente anulante en la anulación de Robinson de β-dicetonas cíclicas y cicloalcanonas . Este proceso es esencial para la formación de compuestos policíclicos que son el núcleo de muchas moléculas biológicamente activas.
Formación de γ-Pironas
También se emplea en la formación de γ-pironas a través de reacciones de condensación electrofílica mediadas por anhídrido triflórico . Las γ-pironas son significativas en la química medicinal debido a su presencia en varios productos naturales con actividades biológicas.
Formación de Enlaces C-C
El compuesto es un reactivo para la formación de enlaces C-C, que es un tipo fundamental de reacción en la síntesis orgánica, lo que lleva a la creación de una amplia gama de estructuras orgánicas complejas .
Precursor para la Síntesis de Ariltiopentanoatos
3-oxo-5-tosilpentanoato de etilo: actúa como un precursor en la síntesis fácil y eficiente de 3-oxo-5-ariltiopentanoatos de etilo . Estos son precursores del reactivo de Nazarov, que se utiliza ampliamente en la química orgánica sintética, particularmente en las síntesis totales de productos naturales.
Aplicaciones en Química Analítica
Este compuesto se puede utilizar en química analítica para la identificación y cuantificación de diversas sustancias a través de su papel en la síntesis de reactivos analíticos .
Técnicas de Laboratorio y Fabricación
En el contexto de las técnicas de laboratorio y la fabricación, el papel del compuesto como éster lo convierte en un candidato para su uso en reacciones de condensación, que son esenciales en la producción de polímeros y otros materiales complejos .
Safety and Hazards
The compound is classified as Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with the signal word "Danger" . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
ethyl 5-(4-methylphenyl)sulfonyl-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5S/c1-3-19-14(16)10-12(15)8-9-20(17,18)13-6-4-11(2)5-7-13/h4-7H,3,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRUPJUUTCSBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746329 | |
| Record name | Ethyl 5-(4-methylbenzene-1-sulfonyl)-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1093348-62-9 | |
| Record name | Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093348-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(4-methylbenzene-1-sulfonyl)-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1093348-62-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural characteristics of Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate?
A1: Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate is characterized by the following:
- Molecular Formula: C14H18O5S [, ]
- Molecular Weight: 298.36 g/mol []
- Spectroscopic Data: The compound's identity and purity are confirmed through Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) analysis. []
- Physical State and Appearance: It exists as a white solid at room temperature. []
Q2: Why is Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate considered a valuable reagent in organic synthesis?
A2: This compound serves as a bench-stable precursor to Ethyl 3-oxopent-4-enoate, commonly known as Nazarov's reagent. [, ] Nazarov's reagent is a highly reactive compound, difficult to store and handle. Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate offers a solution by allowing for the in situ generation of Nazarov's reagent through base-induced β-elimination. [, ] This means researchers can generate the reactive species directly in their reaction mixture, avoiding the challenges of handling the isolated reagent. This property makes Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate a valuable tool in organic synthesis, particularly in annulation reactions where Nazarov's reagent is widely employed. [, ]
Q3: What are the advantages of the synthetic routes used to prepare Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate?
A3: The research highlights two efficient synthetic pathways for this compound: []
- Method A: This route utilizes readily available adducts of sodium p-toluenesulfinate and acrylic acid, proceeding through an imidazolide intermediate and employing Masamune's procedure with a magnesium malonate salt. []
- Method B: This method leverages a zinc-catalyzed Blaise reaction on an acrylonitrile-derived adduct, followed by hydrolysis, to efficiently produce the target compound. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-(4'-nitro-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1512738.png)

![1-[1-(3,5-Dimethylphenyl)cyclopentyl]methanamine](/img/structure/B1512741.png)

![3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B1512750.png)





![6-Methylisoxazolo[5,4-d]pyrimidin-3-amine](/img/structure/B1512767.png)


